4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid
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Overview
Description
4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid is an organic compound that features a brominated aromatic ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Condensation: The brominated product is then condensed with 4-aminobenzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzoic acid
- 4-Bromo-3-ethoxymethyl-benzoic acid ethyl ester
- Methyl 3-bromo-4-methoxybenzoate
Uniqueness
4-{[(3-Bromo-4-methoxyphenyl)methylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12BrNO3 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-20-14-7-2-10(8-13(14)16)9-17-12-5-3-11(4-6-12)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
DINWKUIABFMVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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